molecular formula C18H19NO3 B2390681 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate CAS No. 1795031-34-3

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate

Cat. No.: B2390681
CAS No.: 1795031-34-3
M. Wt: 297.354
InChI Key: AUSUXWFLFAQORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
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Scientific Research Applications

Optical Storage in Polymers

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl benzoate has applications in the field of optical storage within polymers. A study by Meng et al. (1996) synthesized a compound closely related to 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl benzoate and copolymerized it with 4'-(((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)ethyl)amino)-4-nitroazobenzene in dioxane. The resulting copolymers exhibited amorphous properties and the ability for photoinduced birefringence, which could be photoerased. This property is significant for optical storage applications where data is written and erased using light. The cooperative motion of the compound's side groups with azo groups was postulated to enhance birefringence, marking the first instance of cooperative motion in amorphous polymers (Meng et al., 1996).

Chemical Reactivity and Synthesis

In the domain of chemical synthesis, 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl benzoate and its derivatives exhibit versatile reactivity. Iwanami et al. (1964) explored the reactions of diethyl acetylenedicarboxylate with amines, leading to compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives. These reactions are pivotal in understanding the hydrolysis processes of such compounds, providing insights into their chemical behavior and potential applications in synthetic organic chemistry (Iwanami et al., 1964).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl benzoate have been investigated for their potential as inhibitors in therapeutic applications. Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatment. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in the development of new therapeutic agents (Navarrete-Vázquez et al., 2012).

Materials Science

In materials science, the structural properties and reactivity of compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl benzoate are crucial for the design of new materials. Manolov et al. (2012) determined the structure of a related compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, through X-ray crystallography. The study revealed intramolecular hydrogen bonding and potential for intermolecular interactions, essential for understanding the material's properties and applications in designing novel materials with specific functionalities (Manolov et al., 2012).

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)14(2)19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSUXWFLFAQORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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